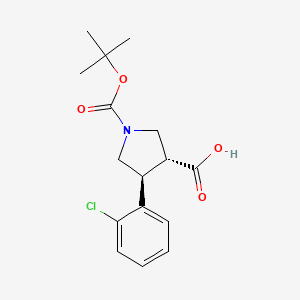

3-Chloro-2-cyclopropylmethoxyphenylamine

Übersicht

Beschreibung

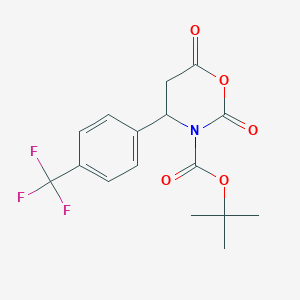

3-Chloro-2-cyclopropylmethoxyphenylamine, also known as Cl-PCP , belongs to the class of novel hallucinogens. These compounds exhibit effects similar to ketamine and phencyclidine (PCP). Cl-PCP has been identified in toxicology cases and is structurally related to PCP, MeO-PCP, and HO-PCP. While PCP is a Schedule II substance in the United States, Cl-PCP is not explicitly scheduled .

Molecular Structure Analysis

- InChI String : InChI=1S/C17H24ClN/c18-16-9-7-8-15(14-16)17(10-3-1-4-11-17)19-12-5-2-6-13-19/h7-9,14H,1-6,10-13H2

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Analytical Characterization and Biological Matrices Analysis

Research involving compounds structurally related to 3-Chloro-2-cyclopropylmethoxyphenylamine, such as arylcyclohexylamines, includes their analytical characterization using various spectroscopy and chromatography techniques. For instance, studies have detailed the characterization of psychoactive substances by gas chromatography, nuclear magnetic resonance, and mass spectrometry. These methodologies aid in the qualitative and quantitative analysis of such compounds in biological fluids, highlighting the importance of analytical techniques in understanding the properties and interactions of chemical compounds within biological systems (De Paoli et al., 2013).

Synthesis and Characterization of N-alkyl-arylcyclohexylamines

Another significant application is the synthesis and analytical characterization of N-alkyl-arylcyclohexylamines, which includes compounds with structural similarities to 3-Chloro-2-cyclopropylmethoxyphenylamine. These studies focus on the synthesis of a range of compounds and their comprehensive characterization through various analytical methods, including gas and liquid chromatography coupled with mass spectrometry, and spectroscopic techniques. This research is pivotal in the forensic and legislative fields, aiding in the identification of new psychoactive substances (Wallach et al., 2016).

Photophysical Studies

Photophysical studies of related compounds, such as those involving luminescent mono- and binuclear cyclometalated platinum(II) complexes, shed light on the interactions and properties of complex molecules. These studies, which include investigating fluid- and solid-state oligomeric and ligand−ligand interactions, are crucial for understanding the emission properties and potential applications of such compounds in materials science and photophysics (Lai et al., 1999).

Drug Metabolism and Pharmacology

Additionally, research into the metabolism of similar compounds in various organisms contributes to our understanding of pharmacokinetics and pharmacodynamics. Studies on the in vitro and in vivo metabolism of compounds like chlorpheniramine, which shares functional groups with 3-Chloro-2-cyclopropylmethoxyphenylamine, provide insights into the metabolic pathways, enzymatic interactions, and potential therapeutic or toxicological effects of these substances (Kammerer & Ma, 1987).

Zukünftige Richtungen

For more detailed information, you can refer to the official report and Cayman Chemical’s product page . Keep in mind that Cl-PCP’s chlorine position was not confirmed during analysis, as indicated in the report . Researchers should continue exploring this intriguing compound to enhance our understanding and address safety concerns.

Eigenschaften

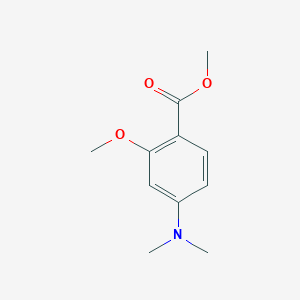

IUPAC Name |

3-chloro-2-(cyclopropylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-8-2-1-3-9(12)10(8)13-6-7-4-5-7/h1-3,7H,4-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHROAQWYJVDAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-(cyclopropylmethoxy)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

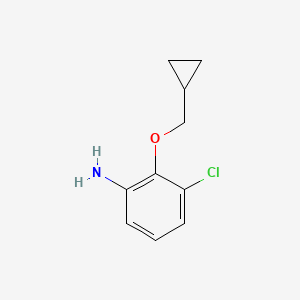

![7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1437288.png)